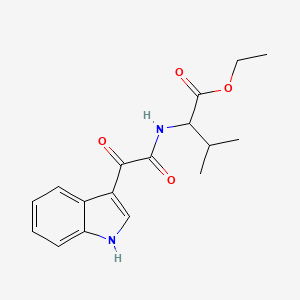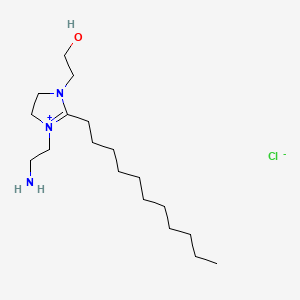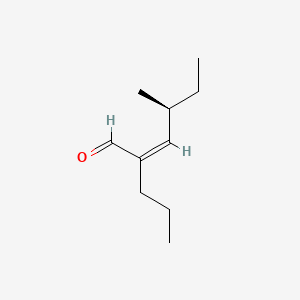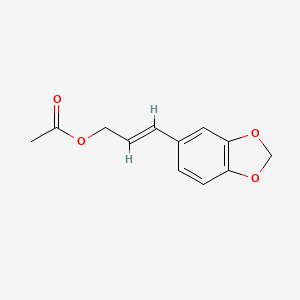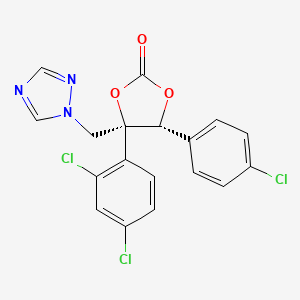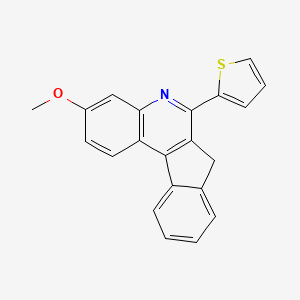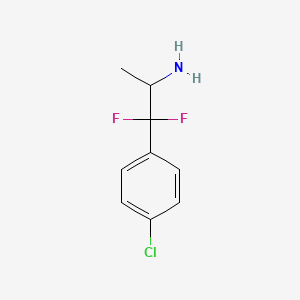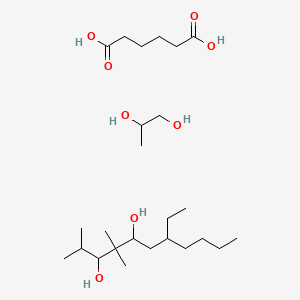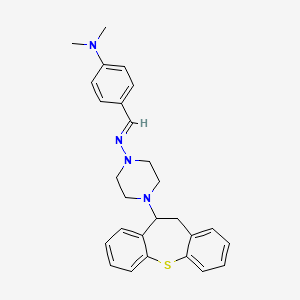
(Ethyl acetoacetato-O1',O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium is a complex organoaluminum compound It is characterized by the presence of ethyl acetoacetate, monoisopropyl phthalate, and propan-2-ol ligands coordinated to an aluminum center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium typically involves the reaction of aluminum isopropoxide with ethyl acetoacetate and monoisopropyl phthalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction mixture is stirred at a specific temperature until the desired product is formed, which is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in precise stoichiometric ratios, and the reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then isolated and purified using techniques such as distillation, filtration, and crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: It can be reduced to form different aluminum-containing species.
Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of organoaluminum compounds with different ligands.
科学的研究の応用
(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as coatings and polymers, due to its unique chemical properties.
作用機序
The mechanism by which (Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium exerts its effects involves the coordination of its ligands to the aluminum center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
Similar Compounds
- (Ethyl acetoacetato-O1’,O3)(diisopropyl phthalato-O2)(propan-2-olato)aluminium
- (Methyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium
- (Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(butan-2-olato)aluminium
Uniqueness
(Ethyl acetoacetato-O1’,O3)(monoisopropyl phthalato-O2)(propan-2-olato)aluminium is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity
特性
CAS番号 |
89030-91-1 |
|---|---|
分子式 |
C20H27AlO8 |
分子量 |
422.4 g/mol |
IUPAC名 |
2-O-[3-oxohexanoyloxy(propan-2-yloxy)alumanyl] 1-O-propan-2-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O4.C6H10O3.C3H7O.Al/c1-7(2)15-11(14)9-6-4-3-5-8(9)10(12)13;1-2-3-5(7)4-6(8)9;1-3(2)4;/h3-7H,1-2H3,(H,12,13);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2 |
InChIキー |
BKWXOSFBFXPCPW-UHFFFAOYSA-L |
正規SMILES |
CCCC(=O)CC(=O)O[Al](OC(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
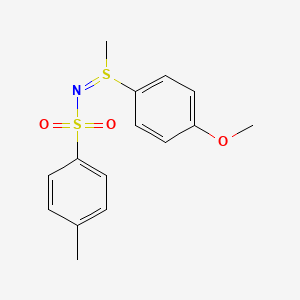

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)
